molecular formula C9H16O B13143852 (3E,6Z)-3,6-Nonadien-1-ol CAS No. 56805-23-3

(3E,6Z)-3,6-Nonadien-1-ol

Cat. No.: B13143852
CAS No.: 56805-23-3
M. Wt: 140.22 g/mol
InChI Key: PICGPEBVZGCYBV-WWVFNRLHSA-N
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Description

(3E,6Z)-3,6-Nonadien-1-ol is an organic compound belonging to the class of fatty alcohols. It is characterized by its aliphatic structure, consisting of a chain of nine carbon atoms with two double bonds at positions 3 and 6, and a hydroxyl group at position 1. The compound has the molecular formula C9H16O and a molecular weight of 140.226 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,6Z)-3,6-Nonadien-1-ol can be achieved through various synthetic routes. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic hydrogenation of the corresponding nonadienal. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The reaction is highly efficient and yields high purity this compound .

Chemical Reactions Analysis

Types of Reactions

(3E,6Z)-3,6-Nonadien-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst at room temperature and atmospheric pressure.

    Substitution: SOCl2 in pyridine at room temperature.

Major Products Formed

Scientific Research Applications

(3E,6Z)-3,6-Nonadien-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3E,6Z)-3,6-Nonadien-1-ol varies depending on its application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. For example, as a pheromone, it binds to olfactory receptors in insects, triggering a behavioral response. In medicinal applications, it may inhibit the growth of microorganisms by disrupting their cell membranes or metabolic pathways .

Comparison with Similar Compounds

(3E,6Z)-3,6-Nonadien-1-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific double bond configuration and the presence of the hydroxyl group, which confer distinct chemical and biological properties.

Properties

CAS No.

56805-23-3

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

(3E,6Z)-nona-3,6-dien-1-ol

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3-,7-6+

InChI Key

PICGPEBVZGCYBV-WWVFNRLHSA-N

Isomeric SMILES

CC/C=C\C/C=C/CCO

Canonical SMILES

CCC=CCC=CCCO

boiling_point

73.00 °C. @ 15.00 mm Hg

density

0.863-0.871

physical_description

Colourless liquid;  strong, fatty, green cucumber aroma

solubility

very slightly
slightly soluble in water;  soluble in fats
soluble (in ethanol)

Origin of Product

United States

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